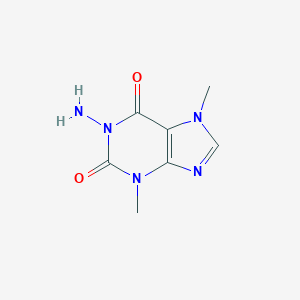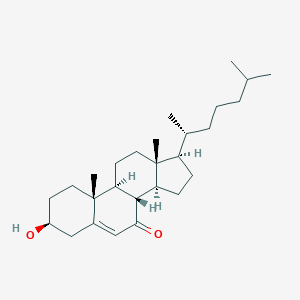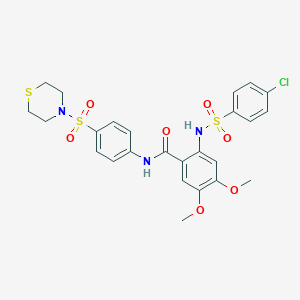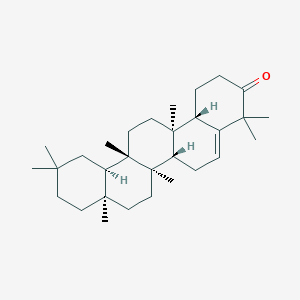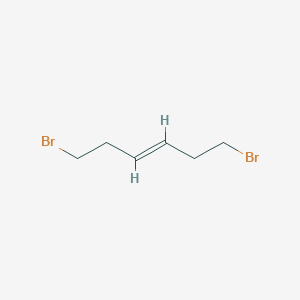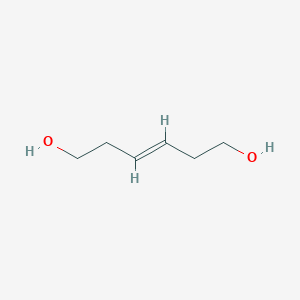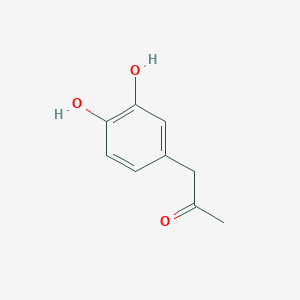
3,4-ジヒドロキシフェニルアセトン
概要
説明
3',4'-ジヒドロキシフェニルアセトンは、分子式C₉H₁₀O₃の有機化合物です。これは、特徴的な芳香族臭を持つ白色の結晶性固体です。 この化合物は、エタノール、エーテル、クロロホルムに可溶ですが、水にはわずかにしか溶けません 。さまざまな化学研究や産業用途で使用されます。
2. 製法
合成経路と反応条件: 3',4'-ジヒドロキシフェニルアセトンは、3',4'-ジヒドロキシフェニルアセトアルデヒドの還元によって合成できます。 このプロセスには、制御された条件下で水素化ホウ素ナトリウムなどの還元剤の使用が含まれます 。 別の方法には、3',4'-ジヒドロキシフェニルアセトアルデヒドシンターゼによって触媒されるα-メチルドパの脱炭酸-脱アミノ化が含まれます 。
工業的製造方法: 工業的には、この化合物はα-メチルドパの酸化脱アミノ化によって製造されます。 この方法は、その効率性とスケーラビリティのために好まれます 。
反応の種類:
酸化: 3',4'-ジヒドロキシフェニルアセトンは酸化されて3',4'-ジヒドロキシフェニル酢酸を形成することができます。
還元: この化合物は還元されて3',4'-ジヒドロキシフェニルエタノールを形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主な生成物:
酸化: 3',4'-ジヒドロキシフェニル酢酸。
還元: 3',4'-ジヒドロキシフェニルエタノール。
4. 科学研究への応用
3',4'-ジヒドロキシフェニルアセトンは、科学研究でいくつかの用途があります。
科学的研究の応用
3’,4’-Dihydroxyphenylacetone has several applications in scientific research:
作用機序
3',4'-ジヒドロキシフェニルアセトンは、主にα-メチルドパの代謝産物としての役割を通じて効果を発揮します。これは、酸化脱アミノ化を介して形成され、さまざまな生化学的経路に関与しています。 この化合物は、モノアミンオキシダーゼやカテコール-O-メチルトランスフェラーゼなどの酵素と相互作用し、ドーパミンなどの神経伝達物質の代謝に影響を与えます .
類似化合物:
3',4'-ジヒドロキシフェニル酢酸: ドーパミンの代謝産物で、類似のヒドロキシル基を持っていますが、官能基が異なります。
3',4'-ジヒドロキシフェニルエタノール: 3',4'-ジヒドロキシフェニルアセトンの還元形。
3',4'-ジヒドロキシベンズアルデヒド: 類似のヒドロキシル基を持っていますが、カルボニル官能基が異なるアルデヒド.
独自性: 3',4'-ジヒドロキシフェニルアセトンは、α-メチルドパの代謝産物としての特定の役割とその酸化脱アミノ化プロセスへの関与のために独特です。 その独特の化学構造により、さまざまな反応に関与することが可能になり、研究と産業の両方の用途において価値のあるものとなっています .
生化学分析
Biochemical Properties
3,4-Dihydroxyphenylacetone is a metabolite of α-methylDopa, produced by oxidative deamination . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme DHPAA synthase, which catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (DHPAA) directly from L-dopa .
Cellular Effects
These metabolites have significant roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydroxyphenylacetone involves its conversion to DHPAA by the enzyme DHPAA synthase . This reaction is part of a minor pathway of dopamine metabolism
Metabolic Pathways
3,4-Dihydroxyphenylacetone is involved in the metabolic pathway of α-methylDopa, where it is produced by oxidative deamination . It interacts with the enzyme DHPAA synthase in this process .
準備方法
Synthetic Routes and Reaction Conditions: 3’,4’-Dihydroxyphenylacetone can be synthesized through the reduction of 3’,4’-dihydroxyphenylacetaldehyde. This process involves the use of reducing agents such as sodium borohydride under controlled conditions . Another method involves the decarboxylation-deamination of α-methyl dopa, catalyzed by 3’,4’-dihydroxyphenylacetaldehyde synthase .
Industrial Production Methods: In industrial settings, the compound is produced by the oxidative deamination of α-methyl dopa. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: 3’,4’-Dihydroxyphenylacetone can undergo oxidation to form 3’,4’-dihydroxyphenylacetic acid.
Reduction: The compound can be reduced to form 3’,4’-dihydroxyphenylethanol.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: 3’,4’-Dihydroxyphenylacetic acid.
Reduction: 3’,4’-Dihydroxyphenylethanol.
Substitution: Various substituted phenylacetones depending on the substituent introduced.
類似化合物との比較
3’,4’-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl groups but different functional groups.
3’,4’-Dihydroxyphenylethanol: A reduced form of 3’,4’-dihydroxyphenylacetone.
3’,4’-Dihydroxybenzaldehyde: An aldehyde with similar hydroxyl groups but different carbonyl functionality.
Uniqueness: 3’,4’-Dihydroxyphenylacetone is unique due to its specific role as a metabolite of α-methyl dopa and its involvement in the oxidative deamination process. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both research and industrial applications .
特性
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBETDGCMQLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179739 | |
| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-44-8 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-dihydroxyphenylacetone interact with Dopa decarboxylase (DDC), and what are the downstream effects?
A: 3,4-Dihydroxyphenylacetone acts as an active site-directed affinity label for DDC. [] It binds to the active site of the enzyme and leads to time- and concentration-dependent irreversible inactivation. [] This inactivation occurs through the trapping of the pyridoxal 5'-phosphate (PLP) cofactor in a ternary complex with the lysine residue in the active site and the 3,4-dihydroxyphenylacetone molecule. [] This interaction ultimately inhibits the enzyme's activity.
Q2: Can you elaborate on the formation of 3,4-dihydroxyphenylacetone in the context of DDC activity?
A: DDC catalyzes the conversion of α-methyldopa to 3,4-dihydroxyphenylacetone and ammonia. [] This reaction consumes molecular oxygen and proceeds through the intermediate α-methyldopamine, which doesn't accumulate significantly during the process. [] Interestingly, under anaerobic conditions, α-methyldopamine accumulates, and the production of both 3,4-dihydroxyphenylacetone and ammonia is significantly reduced. []
Q3: Besides its interaction with DDC, has 3,4-dihydroxyphenylacetone been identified in other metabolic contexts?
A: Yes, research indicates that 3,4-dihydroxyphenylacetone is also a metabolite of carbidopa, an aromatic amino acid decarboxylase inhibitor. [] It has been detected in the urine of humans and dogs after carbidopa administration. []
Q4: What is the significance of the different covalent adducts formed between DDC and either 3,4-dihydroxyphenylacetone or serotonin?
A: While both 3,4-dihydroxyphenylacetone and serotonin (5-HT) can inactivate DDC by forming covalent adducts with PLP, the specific adducts formed differ in their absorbance, fluorescence, and circular dichroism (CD) characteristics. [] This suggests that although both molecules lead to enzyme inactivation, the underlying mechanisms and the precise nature of their interaction with DDC and PLP are distinct. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



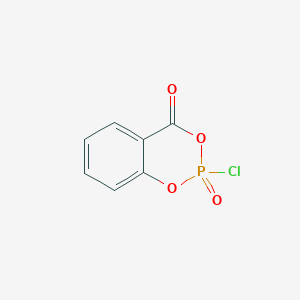

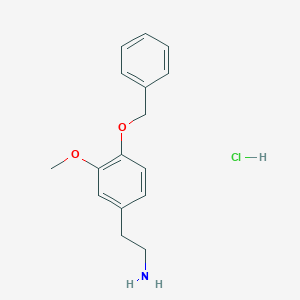

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
